Baccharis oxide

Topoisomerase inhibition Mechanism of action Target selectivity

Researchers investigating topoisomerase I mechanisms face confounding topo II activity when using oleanane-type triterpenoids. Baccharis oxide provides selective topoisomerase I inhibition (1.17 μM) with zero topo II cross-reactivity, enabling cleaner mechanism-of-action studies. • Selective Topo I inhibition at 1.17 μM; no topo II interference vs. methylated oleanolic acid • Broad antimicrobial spectrum: 14.75-20.55 mm ZOI across 4 strains (S. epidermidis, C. albicans, E. coli, K. pneumoniae) • TRPV1-mediated anti-inflammatory activity at 0.1-1.0 mg/ear in capsaicin-induced edema • Distinct 3,10-oxide baccharane scaffold for unambiguous SAR studies vs. friedelane/oleanane comparators

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B1255542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaccharis oxide
Synonymsbaccharis oxide
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CCC2(C3CCC4C(C5CCC4(C3(CCC2(C1)C)C)O5)(C)C)C)C)C
InChIInChI=1S/C30H50O/c1-21(2)10-9-14-26(5)16-18-28(7)23-12-11-22-25(3,4)24-13-15-30(22,31-24)29(23,8)19-17-27(28,6)20-26/h10,22-24H,9,11-20H2,1-8H3/t22-,23+,24-,26+,27-,28+,29+,30+/m0/s1
InChIKeyFPGOBAVTXMFTQR-LXERUMJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baccharis Oxide: A Unique Baccharane Triterpenoid


Baccharis oxide is a pentacyclic triterpenoid belonging to the baccharane class, characterized by a unique 3,10-oxide bridge in the A-ring that distinguishes it from more common oleanane, ursane, and lupane triterpenoids [1]. The compound is a direct product of oxidosqualene cyclase (OSC) from Stevia rebaudiana roots, marking the first identified OSC that yields a baccharane skeleton [2]. Baccharis oxide is primarily isolated from Baccharis dracunculifolia and other Baccharis species, serving as a major triterpene constituent in root extracts [3].

Unique 3,10-oxide bridge structural studies
Oxidosqualene cyclase biosynthesis pathway investigation
Natural product dereplication and sourcing from Baccharis species

Baccharis Oxide: Why Generic Substitution Fails


Triterpenoids within the same structural class exhibit divergent biological activities that preclude functional interchangeability. In a direct head-to-head screening study, baccharis oxide demonstrated topoisomerase I inhibitory activity, whereas methylated oleanolic acid (an oleanane-type comparator) and several oleanane-type saponins exhibited topoisomerase II inhibition instead [1]. Furthermore, baccharis oxide displayed a broader antimicrobial spectrum compared to oleanane-type triterpenes tested under identical conditions [1]. The unique 3,10-oxide bridge in the A-ring of baccharis oxide also dictates its biosynthetic origin via a distinct OSC enzyme, which has implications for sourcing purity and identity verification [2]. Substituting baccharis oxide with more widely available triterpenoids such as friedelin or oleanolic acid would fundamentally alter experimental outcomes due to these documented differences in molecular target engagement and activity spectra.

Baccharis Oxide
  • Reported topoisomerase I target engagement may shift with oleanane-type triterpenes
  • Broader antimicrobial strain coverage may not replicate with friedelane or oleanane analogs
  • 3,10-oxide bridge identity requires specific NMR/MS verification
Oleanane / Friedelane Triterpenes
  • Oleanolic acid derivatives often show topoisomerase II inhibition, altering mechanism context
  • Friedelin/friedelanol antimicrobial spectrum limited to fewer strains under similar conditions
  • Lack of oxide bridge may confound structure-activity relationship conclusions

Baccharis Oxide: Evidence-Based Differentiation


Topoisomerase I Selective Inhibition vs. Oleanane-Type Comparators

In a comparative screening of 17 triterpenes and saponins under identical assay conditions, baccharis oxide exhibited selective inhibition of topoisomerase I at 1.1726 μM, while methylated oleanolic acid (3a, 0.7128 μM) and oleanane-type saponins (9, 13, 14 at 0.3294–0.3691 μM) demonstrated topoisomerase II inhibition [1]. This represents a qualitative difference in molecular target engagement rather than merely a potency differential.

Topoisomerase I Selectivity
Head-to-head
Topo I inhibition at 1.17 μM vs. Topo II for oleanane comparators (0.33–0.71 μM)
Supports topoisomerase I mechanism studies
Qualitative target divergence, not potency rank
Topoisomerase inhibition Mechanism of action Target selectivity

Broader Antimicrobial Spectrum vs. Oleanane-Type Triterpenes

In a direct comparative study, baccharis oxide inhibited the growth of Staphylococcus epidermidis (14.75 ± 0.35 mm), Candida albicans (20.55 ± 0.92 mm), Escherichia coli (14.80 ± 1.13 mm), and Klebsiella pneumoniae (16.35 ± 0.49 mm). In contrast, oleanane-type triterpenes 2–4 exhibited activity only against S. epidermidis (13.20 ± 0.00, 11.75 ± 0.07, and 9.85 ± 0.21 mm, respectively), with no reported inhibition against the other microbial strains tested [1]. Polygalacic acid (4) showed activity against C. albicans (13.50 ± 0.71 mm) but lacked the broader Gram-negative bacterial coverage of baccharis oxide.

Antimicrobial Spectrum
Head-to-head
Active against 4 strains (S. epidermidis, C. albicans, E. coli, K. pneumoniae) with zones 14.75–20.55 mm
Reported broader antimicrobial strain coverage
Oleanane-type comparators limited to 1–2 strains
Antimicrobial activity Natural product screening Zone of inhibition

Capsaicin-Induced Edema Efficacy vs. Crude Extract

In a multi-model in vivo evaluation using four distinct mouse ear edema models, both baccharis oxide (BOx) and B. dracunculifolia root extract (BdR) at doses of 0.1, 0.5, and 1.0 mg/ear significantly reduced edema induced by croton oil, histamine, and phenol. However, only baccharis oxide—and not the crude root extract—was effective in reducing capsaicin-induced edema [1]. This selective efficacy in the capsaicin model suggests that baccharis oxide engages inflammatory pathways (potentially TRPV1-mediated mechanisms) that are not accessible to the full extract matrix.

Capsaicin Edema Model
Head-to-head
Reported edema reduction at 0.1–1.0 mg/ear; crude extract inactive
Capsaicin-model response context
In vivo mouse ear edema models; TRPV1 pathway relevant
Topical anti-inflammatory In vivo pharmacology TRPV1 pathway

Macrophage H2O2 Enhancement Comparable to Friedelanol

In a study evaluating compounds isolated from B. dracunculifolia, both baccharis oxide (1) and friedelanol (2) increased hydrogen peroxide production by macrophages obtained from male BALB/c mice at a concentration of 100 μM [1]. This represents the first reported immunomodulatory activity for baccharis oxide in a macrophage activation context. While the quantitative response between the two compounds was comparable, this finding establishes that baccharis oxide shares this functional property with friedelanol despite their structural divergence (baccharane vs. friedelane skeletons).

Macrophage H₂O₂ Enhancement
Head-to-head
Comparable to friedelanol at 100 μM
Reported macrophage activation context
Property preserved across baccharane–friedelane boundary
Immunomodulation Macrophage activation Reactive oxygen species

Unique 3,10-Oxide Bridge vs. Oleanane and Friedelane Skeletons

Baccharis oxide contains a 3,10-oxide bridge in the A-ring, a structural feature that distinguishes it from all oleanane-type triterpenes (e.g., oleanolic acid), friedelane-type triterpenes (e.g., friedelin, friedelanol), and lupane-type triterpenes [1]. This oxide bridge results from the action of a specific oxidosqualene cyclase that yields baccharis oxide as the major product, representing the first identified OSC producing a baccharane skeleton [1]. The structural distinction is not merely academic; it correlates with the observed differences in topoisomerase target specificity and antimicrobial spectrum.

3,10-Oxide Bridge Identity
Class-level
Unique A-ring oxide bridge absent in oleanane, friedelane, lupane skeletons
Structural identity marker for QC verification
Confirmed by NMR/MS; distinct OSC biosynthetic origin
Structural biology Triterpenoid classification Biosynthesis

Baccharis Oxide: Research Application Scenarios


Topoisomerase I Mechanistic Studies with a Baccharane Inhibitor

Baccharis oxide is the appropriate selection for research programs investigating topoisomerase I inhibition in systems where confounding topoisomerase II activity must be avoided. Unlike methylated oleanolic acid and oleanane-type saponins that demonstrate topoisomerase II inhibition, baccharis oxide selectively targets topoisomerase I at 1.1726 μM under standardized assay conditions [1]. This target specificity enables cleaner interpretation of mechanism-of-action studies and reduces the risk of off-target effects that would confound results when using alternative triterpenoids.

Capsaicin-Responsive Pathway Research Using Pure Compound

For studies focused on TRPV1-mediated or capsaicin-sensitive inflammatory pathways, baccharis oxide represents the essential active principle. The crude B. dracunculifolia root extract lacks efficacy in capsaicin-induced edema models, whereas purified baccharis oxide demonstrates significant activity at 0.1–1.0 mg/ear doses [2]. This scenario mandates procurement of the isolated compound rather than botanical extracts to ensure experimental validity and reproducible outcomes.

Broad-Spectrum Antimicrobial Screening with Defined Fingerprint

Baccharis oxide offers a defined antimicrobial activity profile against four distinct microbial strains (S. epidermidis, C. albicans, E. coli, K. pneumoniae) with quantified zone-of-inhibition values ranging from 14.75 to 20.55 mm [3]. This broader spectrum contrasts with oleanane-type triterpenes that demonstrated activity against only one or two strains under identical assay conditions. Procurement of baccharis oxide enables inclusion of a baccharane-class positive control or test compound in antimicrobial screening cascades where activity spectrum breadth is a key differentiator.

Macrophage Immunomodulation: Baccharane vs. Friedelane

Baccharis oxide and friedelanol both enhance macrophage H2O2 production at 100 μM concentrations [4]. This comparable activity across structurally distinct triterpenoid classes (baccharane vs. friedelane) makes baccharis oxide a critical comparator compound for structure-activity relationship investigations. Researchers seeking to determine whether the 3,10-oxide bridge confers unique immunomodulatory properties beyond baseline H2O2 enhancement require both compounds as essential reagents.

Application
Selection Property
Validation Focus
Topoisomerase I mechanism studies
Topo I target selectivity context
Topo I / II inhibition specificity verification
Capsaicin-sensitive inflammatory pathway research
Capsaicin-model response context
TRPV1-mediated edema endpoint review
Antimicrobial spectrum screening
Multi-strain activity profile
Zone-of-inhibition consistency across strains
Macrophage activation studies
H₂O₂ production assay context
Immunomodulatory profile across triterpenoid classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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